Diisobutyrylapomorphine
Description
Diisobutyrylapomorphine (DIA) is an ester prodrug of apomorphine, a non-selective dopamine agonist with high affinity for D₁ and D₂ receptors. Structurally, DIA is formed by esterification of apomorphine with isobutyryl groups, enhancing its lipophilicity and prolonging its duration of action . This modification allows DIA to serve as a long-acting alternative to apomorphine, particularly in preclinical studies investigating dopamine-mediated behaviors such as conditioned taste aversion, operant responding, and motor activity in rodents . DIA is metabolized in vivo to release free apomorphine, which directly stimulates dopamine receptors .
Properties
CAS No. |
42337-29-1 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(6aR)-6-methyl-11-(2-methylpropanoyloxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] 2-methylpropanoate |
InChI |
InChI=1S/C25H29NO4/c1-14(2)24(27)29-20-10-9-17-13-19-21-16(11-12-26(19)5)7-6-8-18(21)22(17)23(20)30-25(28)15(3)4/h6-10,14-15,19H,11-13H2,1-5H3/t19-/m1/s1 |
InChI Key |
VNUZLUGZUNVCTB-LJQANCHMSA-N |
SMILES |
CC(C)C(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C |
Other CAS No. |
42337-29-1 |
Synonyms |
dibutyrylapomorphine dibutyrylapomorphine hydrochloride, (R)-isomer diisobutyrylapomorphine ZK 48241 |
Origin of Product |
United States |
Comparison with Similar Compounds
Apomorphine
Apomorphine, the parent compound of DIA, is a rapid-acting dopamine agonist used to study acute dopaminergic effects. Key comparisons include:
Research Findings :
- DIA and apomorphine induce dose-dependent behavioral responses (e.g., stereotyped climbing in mice) blocked by neuroleptics, confirming dopamine-mediated mechanisms .
- Brain levels of free apomorphine correlate with the behavioral effects of both compounds, but DIA’s esterification delays metabolism, sustaining active drug concentrations .
Win 35,428 (Cocaine Analog)
Win 35,428, a fluorine-substituted phenyltropane analog of cocaine, was studied alongside DIA in conditioned taste aversion experiments. While structurally distinct, both compounds share prolonged action due to chemical modifications:
Research Findings :
Other Dopamine Agonists (Bromocriptine, Pergolide)
Bromocriptine and pergolide are ergoline-derived dopamine agonists with distinct pharmacokinetic and receptor-binding profiles compared to DIA:
Research Findings :
Key Pharmacological and Behavioral Insights
- Duration-Action Relationship : DIA’s prolonged effect (vs. apomorphine) confirms that esterification delays clearance without altering intrinsic potency .
- Metabolic Stability : DIA’s resistance to rapid hepatic degradation contrasts with apomorphine’s short half-life, making it preferable for chronic rodent models .
- Receptor Specificity: Unlike bromocriptine or pergolide, DIA’s non-selective receptor activation mimics endogenous dopamine more closely .
Data Tables
Table 1: Behavioral Potency in Rodent Models
| Compound | Effective Dose (µmol/kg) | Duration of Effect (hrs) | Reference |
|---|---|---|---|
| Apomorphine | 0.1–0.3 | 0.5–1 | |
| This compound | 0.1–0.3 | 2–4 | |
| Win 35,428 | 0.01–0.03 | 3–6 |
Table 2: Enzymatic and Receptor Effects
| Compound | Adenylate Cyclase Stimulation | Neuroleptic Sensitivity |
|---|---|---|
| Apomorphine | Yes | Yes |
| This compound | No | Yes |
| Bromocriptine | No | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
